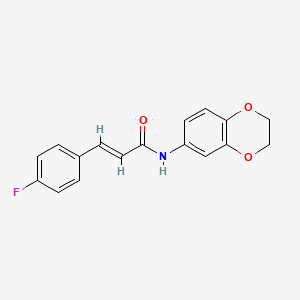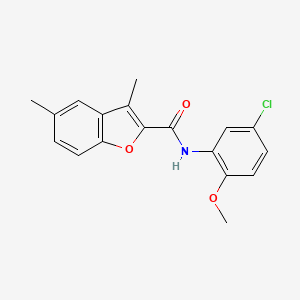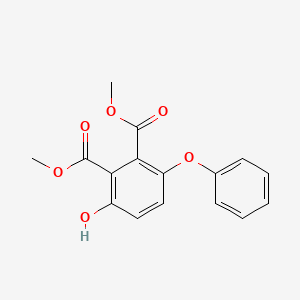![molecular formula C16H19ClN2O B5783208 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5783208.png)
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine, also known as CPP or CPPene, is a compound that has been studied for its potential use in scientific research. CPPene is a selective inhibitor of the enzyme protein kinase C (PKC), which plays a role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene selectively inhibits PKC, which is involved in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is activated by various signals, including growth factors and hormones, and plays a role in the regulation of cell proliferation and survival. By inhibiting PKC, 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene can disrupt these processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has several advantages for lab experiments, including its selectivity for PKC and its ability to inhibit cancer cell growth. However, 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene can be difficult to synthesize and purify, and its effects on normal cells and tissues are not well understood.
Future Directions
There are several future directions for research on 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene. One area of focus is the development of more efficient synthesis methods for 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene, which could increase its availability for research. Another area of focus is the study of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene's effects on normal cells and tissues, which could help to better understand its potential as a cancer treatment. Additionally, the development of new PKC inhibitors based on the structure of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene could lead to the discovery of more effective cancer treatments.
Synthesis Methods
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene can be synthesized using a multi-step process starting with the reaction of 4-chlorobenzaldehyde and furfural to form 5-(4-chlorophenyl)-2-furfural. This intermediate is then reacted with 4-methylpiperazine to form 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene. The purity of 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene can be increased through recrystallization and chromatography techniques.
Scientific Research Applications
1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has been studied for its potential use in cancer research, as PKC is known to be involved in the development and progression of many types of cancer. 1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazineene has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied in clinical trials for the treatment of various types of cancer.
properties
IUPAC Name |
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-18-8-10-19(11-9-18)12-15-6-7-16(20-15)13-2-4-14(17)5-3-13/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVLIEXZVXLFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)
![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5783154.png)
![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)
![3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)



![5-(5-chloro-2-thienyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5783195.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide](/img/structure/B5783200.png)

![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)